molecular formula C21H20N4O5 B2969767 methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate CAS No. 2034425-79-9

methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate

Cat. No. B2969767
CAS RN: 2034425-79-9
M. Wt: 408.414
InChI Key: VESNYBMTAGKQHD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has demonstrated innovative synthesis methods and chemical reactions involving related compounds, showcasing the molecule's relevance in the field of organic chemistry. For instance, novel and efficient one-pot synthesis techniques for 2-aminopyrimidinones have been explored, highlighting the compound's utility in creating complex heterocyclic structures through self-assembly and hydrogen bonding, which are essential for the development of new pharmaceuticals and materials (Bararjanian, Balalaie, Rominger, & Barouti, 2010). Additionally, methodologies for synthesizing heterocyclic systems have been advanced, underscoring the compound's role in generating new chemical entities with potential therapeutic applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Pharmacological Investigations

The molecule and its derivatives are central to developing novel pharmacological agents. Investigations into compounds like risperidone, which share a structural resemblance, reveal the potential for creating new treatments for conditions such as schizophrenia and bipolar disorder. The study of risperidone chloride hydrate's crystalline form provides insights into the drug's physical chemistry and bioavailability, contributing to more effective medication development (Wang & Pan, 2006).

Structural Analysis and Crystallography

Crystallographic studies of related compounds offer valuable information on molecular structures, which is critical for understanding the molecule's physical properties and interactions. For instance, the examination of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors has provided detailed insights into molecular geometries and interactions, facilitating the design of more effective herbicides and pharmaceuticals (Li et al., 2005).

properties

IUPAC Name

methyl 2-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5/c1-30-20(28)15-6-3-2-5-14(15)18(26)24-11-8-13(9-12-24)25-19(27)16-7-4-10-22-17(16)23-21(25)29/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESNYBMTAGKQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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